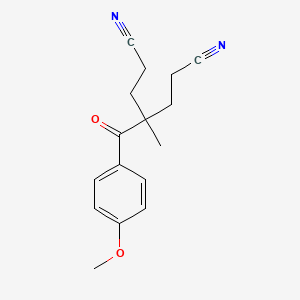
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile is an organic compound characterized by the presence of a methoxybenzoyl group attached to a heptanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile typically involves the reaction of 4-methoxybenzoyl chloride with a suitable heptanedinitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(4-Formylbenzoyl)-4-methylheptanedinitrile or 4-(4-Carboxybenzoyl)-4-methylheptanedinitrile.
Reduction: 4-(4-Methoxybenzoyl)-4-methylheptanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The nitrile groups may also participate in covalent modifications of target proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the heptanedinitrile backbone.
4-Methoxybenzoyl chloride: A precursor in the synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of methoxybenzoyl and heptanedinitrile groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds.
Propiedades
Número CAS |
5423-18-7 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
4-(4-methoxybenzoyl)-4-methylheptanedinitrile |
InChI |
InChI=1S/C16H18N2O2/c1-16(9-3-11-17,10-4-12-18)15(19)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
HELRQCYUCJKKCX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC#N)(CCC#N)C(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



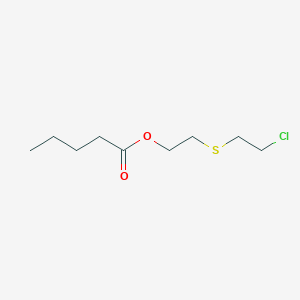
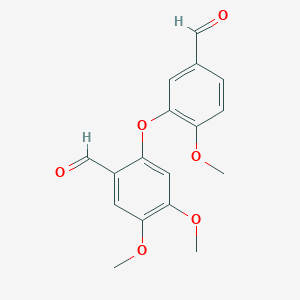
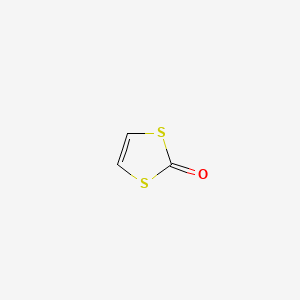

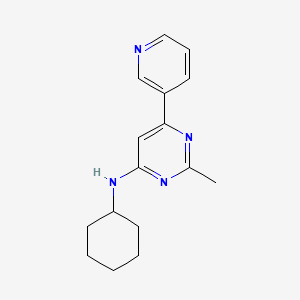



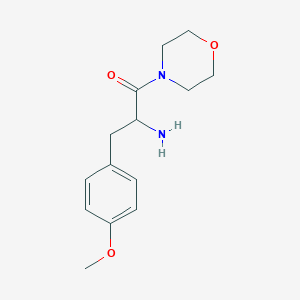
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)

![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
